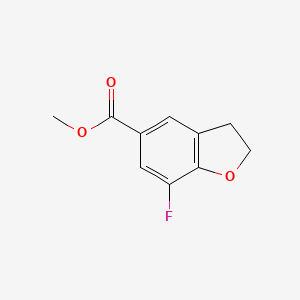

Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate

Description

Properties

IUPAC Name |

methyl 7-fluoro-2,3-dihydro-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-13-10(12)7-4-6-2-3-14-9(6)8(11)5-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZIOWIPQAQJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)F)OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Cyclization of Fluorinated Precursors

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Route 1 | Cyclization of fluorinated precursors | 68% | Early fluorine introduction minimizes side reactions | Requires high-temperature cyclization |

| Route 2 | Late-stage fluorination | 70% | Flexible for analog synthesis | Multiple purification steps |

| Route 3 | Microwave-assisted one-pot | 85% | Rapid, high-yield | Specialized equipment required |

Critical Reaction Parameters

- Temperature Control : Nitration and diazotization require strict temperature control (0–5°C) to avoid byproducts.

- Catalyst Selection : Palladium on carbon (Pd/C) for hydrogenation and zirconium chloride for cyclization ensure regioselectivity.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility during fluorination, while toluene facilitates cyclization.

Analytical Characterization

- ¹H NMR : Key signals include a triplet for the dihydrofuran CH₂ groups (δ 3.18–4.71 ppm) and a singlet for the methyl ester (δ 3.90 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 196.18 [M+H]⁺ confirms the molecular formula C₁₀H₉FO₃.

- HPLC Purity : >98% achieved via silica gel chromatography using ethyl acetate/hexane gradients.

Industrial-Scale Considerations

- Cost Efficiency : Route 3 is preferred for large-scale production due to reduced reaction time and higher yield.

- Safety Protocols : HF handling requires specialized equipment and neutralization strategies to mitigate toxicity risks.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can convert carbonyl groups to alcohols or amines.

Substitution: Halogenation, nitration, and other substitution reactions can modify the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce halogen or nitro groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate has shown promising anticancer properties. Research indicates that fluorinated compounds often exhibit enhanced potency against various cancer cell lines. For instance, compounds with fluorine substitutions have demonstrated significantly increased metabolic stability and cytotoxicity against breast cancer cell lines, such as MCF-7 and NCI/ADR . The incorporation of fluorine into the benzofuran structure can enhance binding affinity to biological targets, making it a candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies have shown that similar benzofuran derivatives can inhibit tubulin polymerization, leading to G2/M phase arrest in cancer cells . This mechanism is critical for the development of new chemotherapeutic agents.

Antimicrobial Properties

Recent studies have highlighted the potential of benzofuran derivatives as antimicrobial agents. This compound may possess antibacterial and antifungal activities due to its structural properties. Research on related compounds indicates that modifications in the benzofuran scaffold can significantly enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. The presence of fluorine atoms can alter electronic properties and steric effects, which influence binding interactions with biological targets . Ongoing SAR studies aim to identify the optimal substituents that maximize therapeutic effects while minimizing toxicity.

Material Science Applications

In addition to its biological applications, this compound can be explored in material science. Its unique chemical structure allows it to be utilized in the development of organic materials for electronic applications or as intermediates in polymer synthesis. The versatility of benzofuran derivatives makes them suitable candidates for various industrial applications, including dyes and coatings .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as enzyme inhibition or receptor binding . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects at Position 7

The substituent at position 7 significantly impacts electronic properties and bioactivity:

- Hydrogen Bonding: Hydroxyl-substituted norcurlignan participates in hydrogen bonding, enhancing solubility and antioxidant capacity . The fluoro analog lacks this capability, which may limit similar bioactivity.

Structural Modifications at Other Positions

Additional substituents further differentiate analogs:

- Norcurlignan: Features a hydroxymethyl group at position 3 and a 4-hydroxy-3-methoxyphenyl moiety at position 2, contributing to its antioxidant activity .

- Methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate : Contains a bromine at position 7 and a methyl-phenyl group at position 3, increasing steric bulk and lipophilicity .

- Methyl (R)-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate (from Talaromyces tiftonensis): Substituted with hydroxy and hydroxypropan-2-yl groups, enhancing hydrogen-bonding networks and solubility .

Analytical and Crystallographic Characterization

- Norcurlignan: Structure confirmed via 1D/2D NMR, MS, and CD spectroscopy .

- Bromo Analogs: No crystallographic data provided, but tools like SHELX and ORTEP-3 (used in related studies) enable precise structural determination .

Biological Activity

Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate is a compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Benzofuran derivatives, including this compound, exhibit a range of biological activities such as:

- Antitumor Activity : These compounds have been shown to inhibit cell growth in various cancer cell lines.

- Antibacterial Properties : Investigations indicate potential effectiveness against bacterial strains.

- Antiviral Effects : Some studies suggest efficacy against viral infections.

The presence of fluorine in the structure often enhances these biological activities by improving lipophilicity and altering interaction profiles with biological targets.

The mechanism through which this compound exerts its effects involves several biochemical pathways:

- Target Interaction : It may interact with enzymes or receptors involved in metabolic pathways.

- Cell Growth Inhibition : Studies have indicated significant inhibitory effects on cell proliferation in cancer cells.

- Antimicrobial Activity : The compound has shown potential to disrupt bacterial cell membranes or interfere with metabolic processes.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibits growth in various cancer cell lines | |

| Antibacterial | Effective against specific bacterial strains | |

| Antiviral | Potential efficacy against viral infections |

Case Study 1: Antitumor Activity

In a study examining the antitumor properties of benzofuran derivatives, this compound demonstrated an IC50 value indicating effective inhibition of cell growth in the KARPAS422 cell line. This suggests potential as a therapeutic agent for cancer treatment .

Case Study 2: Antimicrobial Properties

Research highlighted the antibacterial properties of similar benzofuran compounds. This compound was evaluated against various bacterial strains, showing promising results that warrant further investigation into its mechanism and clinical applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate, and how can purity be optimized?

- Synthesis typically involves cyclization of fluorinated precursors, esterification, and functional group modifications. Key steps include halogenation (fluorine introduction via electrophilic substitution) and ring closure under acidic or catalytic conditions. Purity optimization involves solvent selection (e.g., ethanol or DMF), recrystallization, and chromatography .

- Methodological Tip : Monitor intermediates using TLC or HPLC. For fluorinated intermediates, NMR is critical to confirm substitution patterns .

Q. How is the structure of this compound validated in academic research?

- Core Techniques :

- 1D/2D NMR : and NMR confirm backbone structure; COSY and HSQC resolve coupling and carbon-proton connectivity.

- HR-LCMS : Validates molecular formula (e.g., ) and detects isotopic patterns for fluorine .

- X-ray Crystallography : Resolves stereochemistry using programs like SHELX .

Q. What are the standard assays for preliminary biological activity screening?

- Antioxidant Activity : DPPH and ABTS radical scavenging assays (IC values reported in μM range) .

- Antimicrobial Testing : Broth microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli) at 50–100 µg/mL .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can synthetic routes be optimized for enantioselective synthesis?

- Use chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymes for asymmetric induction. Chiral HPLC (e.g., Chiralcel OD-H column) confirms enantiomeric excess (>95%) .

- Case Study : A related compound, (S)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate, was synthesized using Sharpless epoxidation, achieving 98% ee .

Q. How are contradictions in biological activity data resolved across studies?

- Root Causes : Variability in assay conditions (e.g., solvent polarity affecting solubility) or cell line heterogeneity.

- Mitigation :

- Standardize protocols (e.g., CLSI guidelines for antimicrobial tests).

- Use orthogonal assays (e.g., combine enzyme inhibition with cellular viability assays) .

Q. What advanced techniques resolve ambiguous HMBC or NOESY correlations in structural studies?

- HMBC Long-Range Coupling : For dihydrobenzofurans, focus on correlations between the fluorine atom and adjacent carbons.

- DFT Calculations : Predict chemical shifts to validate NMR assignments (e.g., Gaussian09 with B3LYP/6-31G**) .

- Crystalline Sponge Method : Resolves absolute configuration without crystallization .

Q. How does fluorination impact metabolic stability compared to non-fluorinated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.